molecular formula C13H10N2O B7549560 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol

Cat. No.: B7549560
M. Wt: 210.23 g/mol
InChI Key: JGTMLIRJNOYDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core fused with a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Scientific Research Applications

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: NBS for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and oxidized products depending on the specific reaction conditions employed .

Mechanism of Action

The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenol group in 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity towards certain molecular targets.

Properties

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-3-1-2-9(7-12)11-6-10-4-5-14-13(10)15-8-11/h1-8,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMLIRJNOYDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Reactant of Route 3
Reactant of Route 3
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Reactant of Route 4
Reactant of Route 4
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Reactant of Route 5
Reactant of Route 5
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Reactant of Route 6
Reactant of Route 6
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.